molecular formula C9H12BrNO3 B12875290 4-Bromo-2-methylbutan-2-yl oxazole-4-carboxylate

4-Bromo-2-methylbutan-2-yl oxazole-4-carboxylate

Cat. No.: B12875290
M. Wt: 262.10 g/mol
InChI Key: PRGHBNMBPDIUSS-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbutan-2-yl oxazole-4-carboxylate is a chemical compound with the molecular formula C₉H₁₂BrNO₃ and a molecular weight of 262.10 g/mol It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methylbutan-2-yl oxazole-4-carboxylate typically involves the reaction of 2-methylbutan-2-ol with oxazole-4-carboxylic acid in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out under controlled conditions to ensure the selective bromination of the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methylbutan-2-yl oxazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce various oxazole-based alcohols .

Scientific Research Applications

4-Bromo-2-methylbutan-2-yl oxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methylbutan-2-yl oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which influences its reactivity and interactions with biological molecules. The oxazole ring structure allows for potential binding to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-methylbutan-2-yl oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbutan-2-yl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H12BrNO3

Molecular Weight

262.10 g/mol

IUPAC Name

(4-bromo-2-methylbutan-2-yl) 1,3-oxazole-4-carboxylate

InChI

InChI=1S/C9H12BrNO3/c1-9(2,3-4-10)14-8(12)7-5-13-6-11-7/h5-6H,3-4H2,1-2H3

InChI Key

PRGHBNMBPDIUSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCBr)OC(=O)C1=COC=N1

Origin of Product

United States

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